molecular formula C19H22FN3O3S B2715639 N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207032-13-0

N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2715639
CAS RN: 1207032-13-0
M. Wt: 391.46
InChI Key: KVMNTNQSQJBHOG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a cyclopentanecarboxamide group, and a fluorophenoxy group. These groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the fluorophenoxy group, and the cyclopentanecarboxamide group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the thiazole ring might be involved in reactions with nucleophiles or electrophiles, and the fluorine atom in the fluorophenoxy group might be susceptible to displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atom, for example, might increase its stability and change its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it might interact with enzymes or receptors in the body, potentially leading to therapeutic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and toxicity. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve further investigation of its synthesis, its physical and chemical properties, and its biological activity. This could lead to a better understanding of the compound and potentially to new applications .

properties

IUPAC Name

N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-14-5-7-16(8-6-14)26-10-9-21-17(24)11-15-12-27-19(22-15)23-18(25)13-3-1-2-4-13/h5-8,12-13H,1-4,9-11H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMNTNQSQJBHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

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